![molecular formula C26H25N3O2S2 B11631055 2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11631055.png)
2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that features a quinazolinone core structure.
Preparation Methods
The synthesis of 2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazole moiety, followed by its attachment to a quinazolinone scaffold. Common reagents used in these reactions include acid chlorides, amines, and thiols . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and advanced purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole moiety, often using halogenated compounds as reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter systems.
Industry: It may be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as GABA (A) receptors and sodium channels. It is believed to modulate the activity of these targets, leading to its anticonvulsant and neuroprotective effects . The pathways involved include the inhibition of excitatory neurotransmission and the enhancement of inhibitory neurotransmission .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and quinazolinone-based molecules. Compared to these compounds, 2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substitution pattern and the presence of both benzothiazole and quinazolinone moieties . This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C26H25N3O2S2 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-3-propyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C26H25N3O2S2/c1-3-14-29-24(27-20-9-5-4-8-19(20)25(29)30)17-12-13-22(31-2)18(15-17)16-32-26-28-21-10-6-7-11-23(21)33-26/h4-13,15,24,27H,3,14,16H2,1-2H3 |
InChI Key |
OXPHJNIVNRMVPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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